1-(4-Butoxyphenyl)-3-(4-methoxyphenyl)urea -

1-(4-Butoxyphenyl)-3-(4-methoxyphenyl)urea

Catalog Number: EVT-4698983
CAS Number:
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

  • Compound Description: This compound is a structural analogue of piroxicam and exists in two polymorphic forms: monoclinic and triclinic. The monoclinic form, crystallized from ethyl acetate, exhibits high antidiuretic and analgesic activity, while the triclinic form, crystallized from N,N-dimethylformamide, is almost inactive. Grinding the monoclinic form induces a polymorphic transition to the triclinic form, resulting in a loss of biological activity. This transition is attributed to changes in the crystal packing and intermolecular interactions rather than conformational changes.
  • Relevance: While not directly containing a urea moiety, this compound shares a similar core structure and the same 4-methoxyphenyl substituent as N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea. The study emphasizes the impact of subtle structural variations, such as polymorphism, on biological activity, highlighting the importance of understanding structural nuances within related compounds.

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: Synthesized via a two-step process involving a click Dimroth reaction and subsequent acid amidation, this compound exhibits a dimeric structure in its crystal form due to N—H⋯N and C—H⋯N hydrogen bonds. These dimers further connect through C—H⋯O interactions to form ribbons.
  • Relevance: Although it belongs to a different chemical class (triazole-carboxamide), this compound shares the common 4-methoxyphenyl substituent with N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea. This similarity highlights the recurrence of this specific substituent in different chemical contexts, potentially indicating its role in influencing molecular properties and interactions.

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

  • Compound Description: This compound, identified through a caspase-3 activator assay, demonstrates potent apoptosis-inducing (EC50 = 2 nM) and cell proliferation inhibitory (GI50 = 2 nM) activities in T47D cells. It inhibits tubulin polymerization, effectively targets cells overexpressing the ABC transporter Pgp-1, and shows efficacy in MX-1 human breast and PC-3 prostate cancer mouse models.
  • Relevance: This quinazolin-4-amine derivative, while structurally distinct from N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea, features the same 4-methoxyphenyl substituent. Its presence in a compound exhibiting potent anticancer properties could suggest this substituent's potential contribution to biological activity in different chemical scaffolds.

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495, MPC-6827)

  • Compound Description: Emerging from SAR studies optimizing the previously mentioned 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, this compound also exhibits potent apoptosis induction (EC50 = 2 nM). It demonstrates excellent blood-brain barrier penetration and significant efficacy in MX-1 human breast and other xenograft cancer models, leading to its identification as a potential anticancer clinical candidate.
  • Relevance: This compound further emphasizes the recurring presence of the 4-methoxyphenyl substituent in quinazolin-4-amine-based apoptosis inducers. The structural similarities between this compound, the previous compound, and N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea suggest a potential link between this substituent and the observed biological activities, warranting further investigation.

5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP)

  • Compound Description: This porphyrin derivative, along with its Zn(II), Cu(II), and Cd(II) complexes, has been investigated for its photodynamic activity in both chemical and biological systems. TMP exhibits a quantum yield of singlet oxygen production (ΦΔ) of 0.65, and its photodynamic activity is attributed to singlet oxygen-mediated processes. [, ]
  • Relevance: Although structurally different from N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea, TMP's repeated incorporation of the 4-methoxyphenyl group underscores the versatility of this substituent in diverse chemical contexts. Understanding its influence on photophysical properties in TMP could provide insights into its role in other related compounds. [, ]

N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR)

  • Compound Description: This retinamide derivative is primarily metabolized to N-(4-methoxyphenyl)-all-trans-retinamide in rodents. It demonstrates efficacy in inhibiting the development of new mammary tumors in rats following surgical removal of the primary tumor. [, , ]
  • Relevance: While structurally dissimilar to N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea, the key metabolic conversion of 4-HPR to N-(4-methoxyphenyl)-all-trans-retinamide highlights a direct structural modification involving the introduction of a methoxy group at the para position of the phenyl ring. This modification may alter the compound's pharmacological properties and serves as an example of metabolic transformations impacting biological activity. [, , ]

1,3-Bis(4-methoxyphenyl)thiourea

  • Compound Description: This compound adopts a centrosymmetric structure stabilized by intermolecular N−H···S hydrogen bonds. The C=S group lies on a mirror plane within the crystal structure.
  • Relevance: This thiourea derivative, with its two symmetric 4-methoxyphenyl substituents, offers a close structural comparison to N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea. The only structural difference lies in the replacement of the butoxy group with a methoxy group and the presence of a thiourea moiety instead of a urea moiety. This comparison allows for a direct assessment of how these subtle structural changes affect the compound's properties, including its hydrogen bonding capabilities and crystal packing arrangements.

N-Aryl-N′-4-Nitrophenyl Ureas

  • Compound Description: A study investigated 21 crystal structures of N-X-phenyl-N′-p-nitrophenyl urea compounds, where X represents various substituents (H, F, Cl, Br, I, CN, C≡CH, CONH2, COCH3, OH, Me). The study revealed two distinct hydrogen bond patterns: urea tape structures and nonurea tape structures. This classification depended on whether the N−H donors hydrogen bonded with the urea C=O group (forming tapes) or with nitro groups or solvent molecules (nonurea type). Molecular conformation and hydrogen bonding motifs differed between the two categories.
  • Relevance: Although N-(4-butoxyphenyl)-N'-(4-methoxyphenyl)urea was not included in this specific study, it belongs to the broader class of N-aryl-N′-aryl ureas. The findings regarding the impact of substituents on hydrogen bonding patterns and conformational preferences provide valuable insights into how structural variations within this class, including the butoxy and methoxy groups in the target compound, might influence its intermolecular interactions and overall behavior.

Properties

Product Name

1-(4-Butoxyphenyl)-3-(4-methoxyphenyl)urea

IUPAC Name

1-(4-butoxyphenyl)-3-(4-methoxyphenyl)urea

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C18H22N2O3/c1-3-4-13-23-17-11-7-15(8-12-17)20-18(21)19-14-5-9-16(22-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H2,19,20,21)

InChI Key

ODKOMRNBIFAGJJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.